molecular formula C18H18ClN3O4S B2767795 ethyl 3-carbamoyl-2-(2-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 920476-72-8

ethyl 3-carbamoyl-2-(2-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No. B2767795
CAS RN: 920476-72-8
M. Wt: 407.87
InChI Key: NLKKFVGSBCWVQQ-UHFFFAOYSA-N
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Description

The compound “ethyl 3-carbamoyl-2-(2-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate” is a complex organic molecule that contains several functional groups and rings. It has a pyridine ring, which is a six-membered ring with one nitrogen atom, fused with a thieno ring, which is a five-membered ring containing a sulfur atom . The molecule also contains a carbamoyl group (NH2CO), a chlorobenzamido group (C6H4ClCONH), and an ethyl carboxylate group (CO2C2H5) .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the fused ring system, the amide linkages, and the ester group. Techniques like NMR spectroscopy and X-ray crystallography could be used to determine its structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the amide linkages might be hydrolyzed under acidic or basic conditions, and the aromatic ring might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, it might have a relatively high melting point due to the presence of the rigid ring system and the potential for intermolecular hydrogen bonding .

Scientific Research Applications

Protodeboronation and Alkene Hydromethylation

Drug Design and Neutron Capture Therapy

Future Directions

Future research on this compound could involve studying its biological activity, optimizing its synthesis, and investigating its mechanism of action. It could also involve modifying its structure to improve its properties or activity .

properties

IUPAC Name

ethyl 3-carbamoyl-2-[(2-chlorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O4S/c1-2-26-18(25)22-8-7-11-13(9-22)27-17(14(11)15(20)23)21-16(24)10-5-3-4-6-12(10)19/h3-6H,2,7-9H2,1H3,(H2,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKKFVGSBCWVQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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